VX-984 VX-984 VX-984(cas 1476074-39-1) is a potent DNA-dependent protein kinase inhibitor (DNA-PK inhibitor) and deuterium drug candidate with potential sensitizing and enhancing activities for both chemo- and radiotherapies. VX-984 binds to and inhibits the catalytic subunit of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Brand Name: Vulcanchem
CAS No.: 1476074-39-1
VCID: VC0004047
InChI: InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
SMILES: CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Molecular Formula: C23H23N7O
Molecular Weight: 415.497

VX-984

CAS No.: 1476074-39-1

Inhibitors

VCID: VC0004047

Molecular Formula: C23H23N7O

Molecular Weight: 415.497

Purity: > 98%

VX-984 - 1476074-39-1

CAS No. 1476074-39-1
Product Name VX-984
Molecular Formula C23H23N7O
Molecular Weight 415.497
IUPAC Name 8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide
Standard InChI InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
Standard InChIKey PEACIOGDEQRHFA-KIYKJNLWSA-N
SMILES CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Appearance Solid powder
Description VX-984(cas 1476074-39-1) is a potent DNA-dependent protein kinase inhibitor (DNA-PK inhibitor) and deuterium drug candidate with potential sensitizing and enhancing activities for both chemo- and radiotherapies. VX-984 binds to and inhibits the catalytic subunit of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Purity > 98%
Synonyms VX-984; VX 984; VX984.;(S)-N-methyl-8-(1-((2/'-methyl-[4,5/'-bipyrimidin]-6-yl-4/',6/'-d2)amino)propan-2-yl)quinoline-4-carboxamide
Reference 1. ChemMedChem. 2017 Jun 21;12(12):895-900. doi: 10.1002/cmdc.201700143. Epub 2017
May 29.

Targeting DNA-Dependent Protein Kinase for Cancer Therapy.

Harnor SJ(1), Brennan A(1), Cano C(1).

Author information:
(1)Northern Institute for Cancer Research, Newcastle University, School of
Chemistry, Bedson Building, Newcastle upon Tyne, NE1 7RU, UK.

The catalytic activity of DNA-dependent protein kinase (DNA-PK) is critical to
its ability to repair lethal DNA double-strand breaks (DSBs). This includes
repair of DSB lesions resulting from oxidative stress, oncogene-induced
transcription, or following therapeutic treatment of cancer cells. Armed with
this knowledge, many attempts have been made to identify small-molecule
inhibitors of DNA-PK activity as an approach to induce tumour chemo- and
radiosensitisation. This review examines the structures of known reversible and
irreversible inhibitors, including those based on chromen-4-one, arylmorpholine,
and benzaldehyde scaffolds. DNA-PK catalytic inhibitors, such as VX-984
(8-[(1S)-2-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]-1-met
hylethyl]quinoline-4-carboxamide) and M3814
((S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazi
n-3-yl)methanol), have now progressed into clinical development which should help
to further advance our understanding of whether this approach is a promising
therapeutic strategy for the treatment of cancer.
PubChem Compound 72188357
Last Modified Nov 14 2021
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